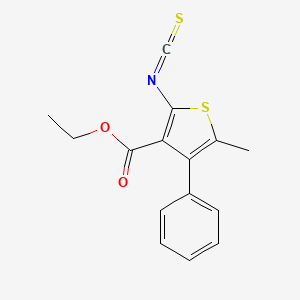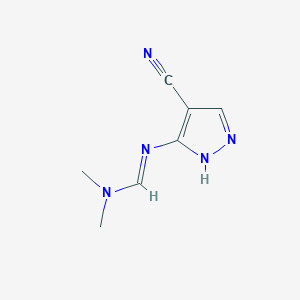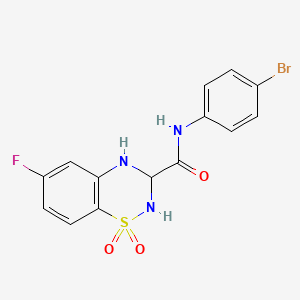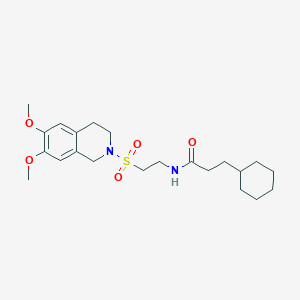
3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a synthetic organic compound featuring a complex structure. Its unique combination of functional groups and structural features makes it a molecule of interest in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide typically involves a multi-step process. Key steps include the formation of the cyclohexyl moiety, introduction of the sulfonyl group, and incorporation of the isoquinoline derivative. Each step requires specific reagents and reaction conditions, including solvents, catalysts, and controlled temperatures.
Industrial Production Methods: Industrial-scale production may involve optimizing these reactions for larger yields and purities. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: This compound can undergo various reactions such as oxidation, reduction, and substitution. For instance, the presence of the sulfonyl group may render it susceptible to nucleophilic substitution, while the isoquinoline moiety could undergo electrophilic aromatic substitution.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, from acidic or basic environments to different solvent systems.
Major Products Formed: The major products of these reactions are often derivatives of the original compound, with modifications at the sulfonyl or isoquinoline groups depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Comprehensive Description: This compound has shown potential in several areas of scientific research. In chemistry, it is studied for its reactivity and synthesis of new derivatives. In biology and medicine, its interactions with biological targets make it a candidate for drug development, particularly in targeting specific enzymes or receptors. In industry, it might be explored for its utility in manufacturing processes or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Mechanism: The mechanism by which 3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide exerts its effects often involves its interaction with specific molecular targets. These interactions can include binding to active sites of enzymes, modulating receptor activity, or disrupting biological pathways.
Molecular Targets and Pathways: The compound’s structure allows it to interact with a variety of targets, including enzymes involved in metabolic pathways, receptors on cell surfaces, and even DNA or RNA. These interactions can influence cellular processes, making it a molecule of interest in pharmacology and biochemistry.
Comparaison Avec Des Composés Similaires
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-3-phenylpropanamide
2-(6,7-dimethoxyisoquinolin-1-yl)ethanamine
N-(2-phenylethyl)-3-cyclohexylpropanamide
This is a high-level overview of the compound, outlining its significance and potential. It's like a tiny universe of possibility in molecular form. Neat, right?
Propriétés
IUPAC Name |
3-cyclohexyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h14-15,17H,3-13,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBMGOVRSAQCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2911572.png)
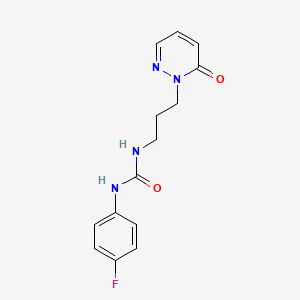
![N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride](/img/structure/B2911577.png)
![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2911578.png)
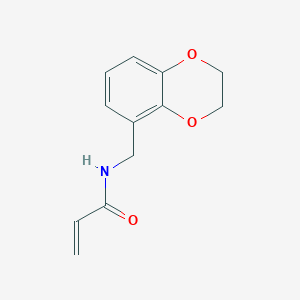
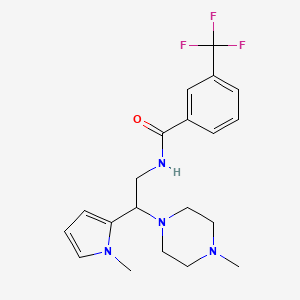
![5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2911581.png)
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B2911582.png)

![1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2911587.png)
